ALDH3A1 Inhibitory Activity: Quantitative IC50 Comparison Against Structurally Distinct Benzaldehyde Derivatives
4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde demonstrates measurable inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 value of 18 μM (1.80 × 10⁴ nM), as determined via a spectrophotometric assay using benzaldehyde as substrate following 2-minute preincubation with the full-length enzyme expressed in Escherichia coli BL21(DE3) [1]. This compound exhibits modest selectivity over ALDH1A1 (IC50 = 2.00 × 10³ nM, ~9-fold difference) and substantially lower potency relative to optimized lead compounds such as CHEMBL3112688, which inhibits ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 700 nM under comparable conditions (1-minute preincubation) [2]. The primary differentiation lies not in absolute potency but in the compound's unique 3,5-bis(trifluoromethyl)biphenyl scaffold, which provides a distinct chemical starting point for SAR exploration distinct from the naphthalimide or quinazolinone cores found in more potent inhibitors.
| Evidence Dimension | Inhibition of human ALDH3A1 (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.80 × 10⁴ nM (18 μM) |
| Comparator Or Baseline | CHEMBL3112688 (optimized ALDH3A1 inhibitor): IC50 = 700 nM (0.7 μM) |
| Quantified Difference | ~25.7-fold higher IC50 (lower potency) for target compound |
| Conditions | Full-length human ALDH3A1 expressed in E. coli BL21(DE3); benzaldehyde as substrate; 2-min preincubation; spectrophotometric detection |
Why This Matters
This compound offers a structurally distinct, fluorinated biphenyl aldehyde scaffold for SAR studies, enabling exploration of chemical space inaccessible with more potent but chemically dissimilar ALDH3A1 inhibitor chemotypes.
- [1] BindingDB. BDBM50448802 / CHEMBL3128207. ALDH3A1 inhibition data. IC50 = 1.80 × 10⁴ nM. View Source
- [2] BindingDB. BDBM50447061 / CHEMBL3112688 (US9328112, A53). ALDH3A1 inhibition data. IC50 = 700 nM. View Source
